![molecular formula C17H13N5O6S B417483 N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B417483.png)
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
The synthesis of N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrophenylhydrazine with carbon disulfide to form a hydrazonoyl chloride intermediate. This intermediate is then reacted with 4-nitrophenylacetohydrazonoyl bromide in the presence of a base such as triethylamine to yield the desired oxadiazole derivative . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, to ensure complete conversion of the reactants.
Analyse Des Réactions Chimiques
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its derivatives have shown potential as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The biological activity of N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide is primarily attributed to its ability to interact with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The oxadiazole ring also plays a crucial role in stabilizing the compound and enhancing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide is unique due to its specific combination of functional groups and structural features. Similar compounds include:
- N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- 2-(4-nitrophenyl)-5-{7-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone
These compounds share similar structural motifs but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C17H13N5O6S |
|---|---|
Poids moléculaire |
415.4g/mol |
Nom IUPAC |
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C17H13N5O6S/c1-10(15(23)18-12-4-8-14(9-5-12)22(26)27)29-17-20-19-16(28-17)11-2-6-13(7-3-11)21(24)25/h2-10H,1H3,(H,18,23) |
Clé InChI |
SZTDHBOVYZKKHX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


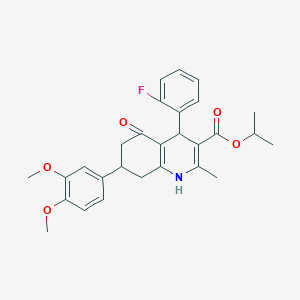
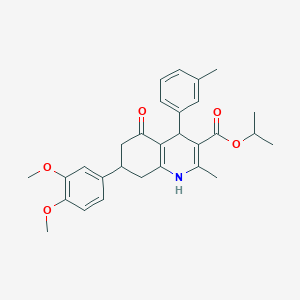
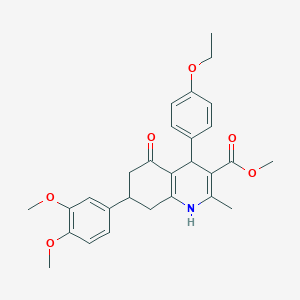
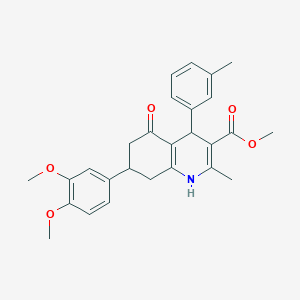
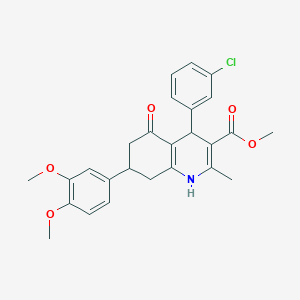
![N'-[(4-bromophenyl)carbonyl]-2-(5-phenyl-2H-tetraazol-2-yl)acetohydrazide](/img/structure/B417408.png)
![3,4-Dichloro-N-(4-methoxy-2-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B417412.png)
![N-{3-nitro-4-methylphenyl}-2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417414.png)
![N-[4-(acetylamino)phenyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B417415.png)
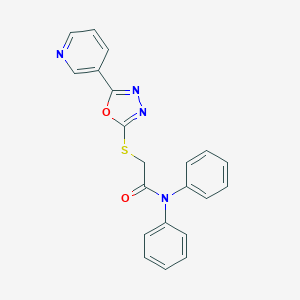
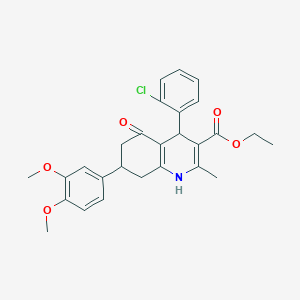
![2-[(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B417420.png)
![3-Chloro-N-(2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B417421.png)
![N-(2,3-dichlorophenyl)-2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B417424.png)
